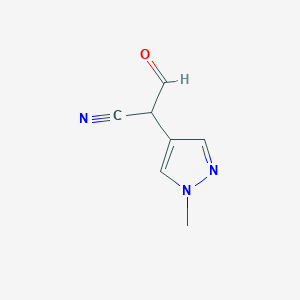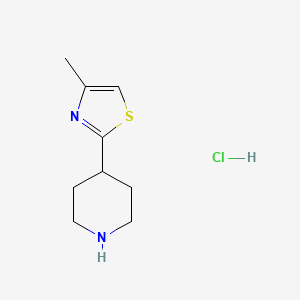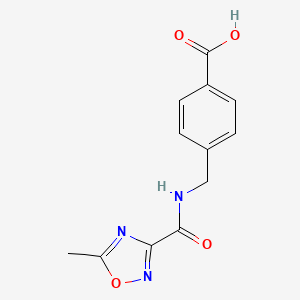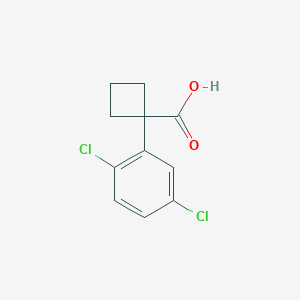
1-(2,5-Dichlorophenyl)cyclobutanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C11H10Cl2O2 and a molecular weight of 245.10 g/mol. It is a useful research chemical, often employed in various scientific studies due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)cyclobutanecarboxylic Acid typically involves the reaction of 2,5-dichlorophenylmagnesium bromide with cyclobutanone, followed by oxidation of the resulting alcohol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as magnesium and bromine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)cyclobutanecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)cyclobutanecarboxylic Acid can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)cyclobutanecarboxylic Acid: Similar in structure but with chlorine atoms at different positions, leading to different chemical and biological properties.
Cyclobutanecarboxylic Acid: Lacks the dichlorophenyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10Cl2O2 |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10Cl2O2/c12-7-2-3-9(13)8(6-7)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |
InChI Key |
SRCWOAYZYANHED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Methylphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11721489.png)
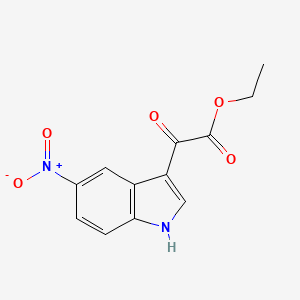
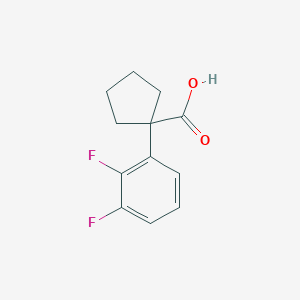
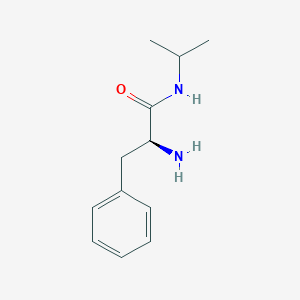
![4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride](/img/structure/B11721510.png)
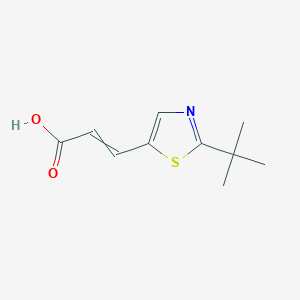
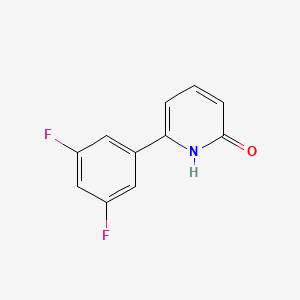
![3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11721527.png)
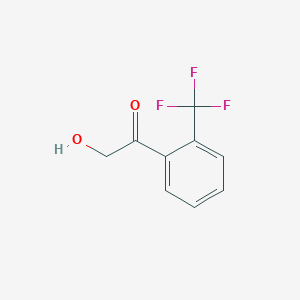
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B11721545.png)
